Perindopril impurity L-d3

Description

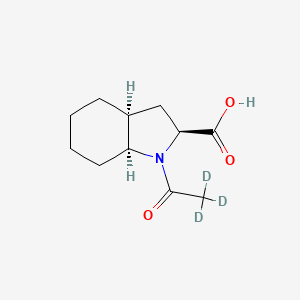

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

214.28 g/mol |

IUPAC Name |

(2S,3aS,7aS)-1-(2,2,2-trideuterioacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8-,9-,10-/m0/s1/i1D3 |

InChI Key |

HJIKFDMILLVWHA-OMDMDRINSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |

Canonical SMILES |

CC(=O)N1C2CCCCC2CC1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Topic: The Role and Application of Perindopril EP Impurity L-d3 in Pharmaceutical Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Perindopril EP Impurity L-d3, a stable isotope-labeled compound critical to the pharmaceutical industry. As a senior application scientist, this document moves beyond a simple definition to explore the fundamental principles and practical applications of this deuterated internal standard. We will delve into the causality behind its use in high-precision analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of its non-labeled counterpart, Perindopril EP Impurity L. This guide will provide detailed experimental protocols, data interpretation frameworks, and the underlying logic that establishes its role as an indispensable tool for ensuring the quality, safety, and efficacy of Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor.

The Pharmaceutical Imperative: Contextualizing Perindopril and Its Impurities

Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat.[1][2][3] As an ACE inhibitor, it is a cornerstone therapy for managing hypertension, heart failure, and stable coronary artery disease.[1][2][4][5] The synthesis of a complex molecule like Perindopril is a multi-step process where side reactions or incomplete reactions can lead to the formation of structurally similar compounds known as impurities.[1][5]

Regulatory bodies such as the European Pharmacopoeia (EP), from which the "EP" designation originates, establish stringent limits on the levels of these impurities in the final active pharmaceutical ingredient (API) and the formulated drug product.[1] This is because impurities can potentially impact the drug's efficacy, stability, and, most critically, patient safety.[1][5]

Perindopril EP Impurity L , identified by CAS Number 111836-22-7, is a known process-related impurity that arises during the synthesis of Perindopril.[6][7] Its chemical name is (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid.[6][7] Accurate and precise quantification of Impurity L is therefore not merely an analytical exercise but a regulatory necessity to ensure each batch of Perindopril meets the required quality standards.

The Analytical Gold Standard: Stable Isotope-Labeled Internal Standards

Quantitative analysis in complex matrices, such as a drug formulation or biological fluid, is fraught with challenges that can introduce variability and compromise accuracy.[8] These challenges include:

-

Sample Preparation Variability: Inconsistent recovery of the analyte during extraction or other sample clean-up steps.

-

Matrix Effects: Components of the sample matrix (excipients, plasma, etc.) can interfere with the ionization of the analyte in the mass spectrometer source, either suppressing or enhancing the signal unpredictably.[8]

-

Instrumental Fluctuations: Minor variations in injection volume or detector sensitivity over an analytical run.[8]

To counteract these issues, an Internal Standard (IS) is employed. An ideal IS is a compound added at a known, constant concentration to every sample, calibrator, and quality control sample at the very beginning of the analytical workflow.[8][9] The IS should behave as identically as possible to the analyte throughout the entire process. By measuring the ratio of the analyte's signal to the IS's signal, the aforementioned sources of variability can be effectively normalized.[8]

While structural analogs can be used as internal standards, the "gold standard" is a Stable Isotope-Labeled (SIL) version of the analyte itself .[8] This is where Perindopril EP Impurity L-d3 comes into play.

Why Deuterium Labeling?

Perindopril EP Impurity L-d3 is the same molecule as Impurity L, but three of its hydrogen atoms have been replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[10][11] This seemingly minor modification is profound from an analytical standpoint:

-

Chemical and Physical Equivalence: The deuterated standard has virtually identical chemical properties, polarity, and chromatographic retention time to the non-labeled analyte. This ensures it co-elutes from the liquid chromatography column and experiences the exact same matrix effects and extraction recovery.[10][12]

-

Mass Differentiation: Despite its chemical similarity, the d3-labeled standard has a mass that is 3 Daltons higher than the analyte. This mass difference is easily resolved by a mass spectrometer, allowing the two compounds to be detected and quantified independently.[9]

The use of a deuterated internal standard is highly recommended by regulatory agencies for bioanalytical assays because it provides the most robust and reliable method for correcting analytical variability.[10][13][14]

Core Application: Quantitative LC-MS/MS Analysis of Impurity L

The primary and most critical use of Perindopril EP Impurity L-d3 is as an internal standard for the precise and accurate quantification of Perindopril EP Impurity L in drug substance and drug product samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Workflow Overview

The general workflow involves adding a small, precise amount of a Perindopril EP Impurity L-d3 stock solution to the sample containing the unknown amount of Impurity L. The sample is then prepared (e.g., dissolved, extracted) and injected into the LC-MS/MS system. The instrument monitors specific mass transitions for both the analyte (Impurity L) and the internal standard (Impurity L-d3), generating a chromatographic peak for each. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of Impurity L by referencing a calibration curve.

Caption: Workflow for quantifying Impurity L using its deuterated internal standard.

Experimental Protocol: A Practical Guide

This section provides a representative, step-by-step methodology for the quantification of Perindopril EP Impurity L.

Preparation of Standards and Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~10 mg of Perindopril EP Impurity L reference standard and dissolve in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Separately, prepare a 1 mg/mL stock solution of Perindopril EP Impurity L-d3 in the same manner.

-

-

Calibration Standards:

-

Perform serial dilutions from the Impurity L primary stock to prepare a series of calibration standards covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the Impurity L-d3 primary stock to a final concentration that will yield a robust signal in the MS. This concentration will be spiked into all samples.

-

-

Sample Preparation:

-

Accurately weigh a portion of the Perindopril drug substance or powdered tablets.

-

Dissolve in a fixed volume of diluent to achieve a target concentration.

-

To a 100 µL aliquot of this sample solution, add a fixed volume (e.g., 10 µL) of the Internal Standard Working Solution.

-

Vortex to mix. This same procedure is applied to all calibration standards and quality control (QC) samples.

-

Instrumental Conditions

Quantitative data is best generated on a triple quadrupole mass spectrometer. The settings below are illustrative.

| Parameter | Typical Setting | Causality (The "Why") |

| LC Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | C18 chemistry provides good retention for moderately polar molecules like Impurity L. The smaller particle size (1.8 µm) ensures high resolution and sharp peaks for better sensitivity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid provides a source of protons (H+) to facilitate positive mode electrospray ionization (ESI+), which is typically effective for nitrogen-containing compounds. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reverse-phase LC with good elution strength and UV transparency. |

| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes | A gradient ensures that the analyte is eluted as a sharp band, improving peak shape and separating it from other potential interferences. |

| Flow Rate | 0.4 mL/min | A flow rate compatible with the column dimensions and ESI source for optimal spray stability and sensitivity. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | As mentioned, ESI+ is generally effective for this class of molecules. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | MRM is highly specific and sensitive. It involves isolating a precursor ion (the molecule's mass) and then fragmenting it to monitor a specific product ion. |

| MRM Transitions | Impurity L: m/z 212.1 → 140.1 (Hypothetical) Impurity L-d3: m/z 215.1 → 143.1 (Hypothetical) | These mass-to-charge ratios must be determined experimentally by infusing the pure standards. The transitions are chosen for their specificity and signal intensity. |

Data Analysis and Method Validation

The foundation of a reliable quantitative method is a rigorous validation process to demonstrate that it is fit for its intended purpose.

Quantification

A calibration curve is constructed by plotting the peak area ratio (Impurity L / Impurity L-d3) against the known concentration of the calibration standards. A linear regression is applied, and the concentration of Impurity L in unknown samples is calculated from this curve using their measured peak area ratios.

Method Validation Logic

The analytical method must be validated according to guidelines from bodies like the FDA or EMA. This ensures the data produced is trustworthy.

Caption: Key pillars of analytical method validation.

Broader Research Applications

While its primary role is as an internal standard for quality control, Perindopril EP Impurity L-d3 could theoretically be used in more advanced research studies, such as:

-

Metabolic Fate Studies: To investigate if Impurity L itself is metabolized in vivo. By administering a mixture of labeled and unlabeled impurity, researchers could trace the metabolic pathways of the impurity.[15]

-

Pharmacokinetic (PK) Studies: If Impurity L were found to have any biological activity or toxicity, its labeled version would be essential for conducting precise PK studies to understand its absorption, distribution, metabolism, and excretion (ADME).[15][16][17]

Conclusion

Perindopril EP Impurity L-d3 is far more than a mere chemical curiosity; it is a high-precision tool that underpins the safety and quality of the drug Perindopril. Its role as a stable isotope-labeled internal standard allows analytical scientists to overcome the inherent variabilities of the LC-MS technique, providing highly accurate and reliable quantification of a critical process impurity. The principles and protocols outlined in this guide demonstrate that the thoughtful application of technologies like isotopic labeling is fundamental to modern drug development and ensuring patient well-being.

References

- Veeprho. (n.d.). Perindopril Impurities and Related Compound.

- Pharmaffiliates. (n.d.). Perindopril-impurities.

- Sigma-Aldrich. (n.d.). Perindopril impurity A EP Reference Standard.

- Daicel Pharma Standards. (n.d.). Perindopril Impurities Manufacturers & Suppliers.

- SRIRAMCHEM. (n.d.). Perindopril EP Impurity L.

- Wikipedia. (2024). Perindopril.

- Veeprho. (n.d.). Perindopril EP Impurity L | CAS 111836-22-7.

- Medenica, M., et al. (2007). Evaluation of impurities level of perindopril tert-butylamine in tablets. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1087-1094.

- Simson Pharma Limited. (n.d.). Perindopril EP Impurity L | CAS No- 111836-22-7.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- van der-Plaat, D., et al. (2010). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 70(3), 329-335.

- Zou, J. J., et al. (2004). Pharmacokinetics of perindopril and its metabolites in healthy volunteers. European Journal of Drug Metabolism and Pharmacokinetics, 29(1), 43-50.

- KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from KCAS Bioanalytical & Biomarker Services.

- Benchchem. (n.d.). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.

- Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences.

- Clearsynth. (2024). Understanding the World of Isotope Labelled Compounds and Why They Matter?.

- Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713.

- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.

- Kalgutkar, A. S., et al. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1672-1689.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- Patel, D., et al. (2022). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 14(15), 1065-1076.

- Remko, M., et al. (2013). Molecular structure of antihypertensive drug perindopril, its active metabolite perindoprilat and impurity F. Journal of Molecular Structure, 1036, 292-297.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Perindopril - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of perindopril and its metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Perindopril Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Perindopril EP Impurity L - SRIRAMCHEM [sriramchem.com]

- 7. veeprho.com [veeprho.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. texilajournal.com [texilajournal.com]

- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. metsol.com [metsol.com]

- 17. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

Technical Analysis: Molecular Weight and Mass Spectrometry Characterization of Deuterated Perindopril Impurity L

This guide details the structural characterization, molecular weight calculation, and mass spectrometry application of Deuterated Perindopril Impurity L .

As Perindopril Impurity L is a specific degradation product defined by the European Pharmacopoeia (EP), its deuterated analog is typically a custom-synthesized Stable Isotope Labeled Internal Standard (SIL-IS). This guide focuses on the most scientifically robust variant: Perindopril Impurity L-d3 (Acetyl-d3) , synthesized via acetylation with deuterated reagents.[1]

Executive Summary

Perindopril Impurity L (EP) is chemically identified as (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid .[1][2][3][4] It is a process-related impurity and degradation product formed by the acetylation of the perhydroindole backbone or hydrolysis of the perindopril side chain.[1]

For accurate quantification in biological matrices or drug substances using LC-MS/MS, a deuterated internal standard is required.[1] The d3-analog (Acetyl-d3) is the preferred choice due to synthetic accessibility and label stability.

-

Deuterated Impurity L-d3 MW: 214.28 g/mol [1]

-

Mass Shift: +3.02 Da

Part 1: Structural Identity & Molecular Weight Calculation

To determine the molecular weight of the deuterated analog, we must first establish the baseline characteristics of the native impurity as defined in the European Pharmacopoeia.

Native Perindopril Impurity L

-

Chemical Name: (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid[1][2][3][4]

-

Molecular Formula:

[2][3][6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Structure: A bicyclic octahydroindole ring fused with an N-acetyl group and a carboxylic acid.[1]

Deuterated Analog: Impurity L-d3

The most stable position for deuterium labeling is on the acetyl group (

-

Labeling Site: The methyl group of the N-acetyl moiety.[1]

-

Isotopic Modification: Three Hydrogen atoms (

) replaced by Deuterium (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Chemical Formula:

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Comparative Molecular Weight Table

| Property | Native Impurity L | Deuterated Impurity L-d3 | Difference |

| Formula | 3 D atoms | ||

| Average MW | 211.26 g/mol | 214.28 g/mol | +3.02 Da |

| Monoisotopic Mass | 211.1208 Da | 214.1397 Da | +3.0189 Da |

| Protonated Ion | 212.13 Da | 215.15 Da | +3.02 Da |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Scientific Note: The Monoisotopic mass is calculated using

Da andDa. The shift of ~3.02 Da is sufficient to resolve the IS from the analyte in standard Quadrupole Mass Spectrometers.

Part 2: Synthetic Logic & Stability (The "Why")

As a Senior Scientist, one must justify the choice of the d3-analog over other potential isotopologues.

Synthesis Pathway

The synthesis of Impurity L-d3 is a self-validating protocol.[1] It involves the acetylation of the precursor (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Perindopril Impurity A) using Acetic Anhydride-d6 .[1]

-

Precursor: Impurity A (Stable, commercially available).[1]

-

Reagent:

(High isotopic purity >99.5% D).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Mechanism: Nucleophilic acyl substitution at the secondary amine.[1]

Isotopic Stability

-

Non-Exchangeable: The deuterium atoms on the acetyl methyl group are chemically inert under reversed-phase LC conditions (pH 2–8).[1] They do not undergo H/D exchange with the mobile phase, ensuring the mass signal remains constant.

-

Retention Time: Deuterium has a slightly lower lipophilicity than hydrogen.[1] The d3-analog may elute slightly earlier than the native form (the "deuterium isotope effect"), typically by 0.05–0.1 minutes.[1] This must be accounted for in the MRM window.[1]

Part 3: Visualization of Structure & Workflow

The following diagram illustrates the structural relationship and the synthesis logic for the d3-standard.

Figure 1: Synthetic logic for generating Perindopril Impurity L-d3 from the Impurity A precursor.

Part 4: LC-MS/MS Analytical Protocol

To utilize this molecular weight data effectively, the following MRM (Multiple Reaction Monitoring) parameters should be used. This protocol ensures specificity against the native impurity.[1]

Mass Spectrometry Parameters

-

Ionization Mode: ESI Positive (

).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Scan Type: MRM.[1]

-

Fragmentation Logic:

-

Native: Precursor 212

Product 166 (Loss of HCOOH) or 122. -

Deuterated: Precursor 215

Product 166 (Loss of D-labeled moiety + COOH? No, usually loss of COOH leaves the label).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Correction: The primary fragmentation of N-acetyl amino acids often involves the loss of the carboxylic acid group (

, -45 Da) or the acetyl group.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Pathway A (Loss of COOH):

-

Native:

(Retains Acetyl-CH3).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

d3-IS:

(Retains Acetyl-CD3). (Recommended Transition)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Pathway B (Loss of Acetyl):

-

Native:

(Core ring).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

d3-IS:

(Core ring). -

Risk:[1] Pathway B produces the same product ion (m/z 169) for both. While the precursor differs (212 vs 215), using a unique product ion (Pathway A) is superior for selectivity.

-

-

MRM Transition Table

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Impurity L (Native) | 212.1 | 166.1 | 15 | 50 |

| Impurity L-d3 (IS) | 215.1 | 169.1 | 15 | 50 |

Fragmentation Pathway Diagram

Figure 2: MS/MS fragmentation logic. The "Specific" pathway retains the label, ensuring distinct Q3 ions.

References

-

European Pharmacopoeia (Ph.[1][3] Eur.) . Perindopril tert-butylamine Monograph 2019. Strasbourg, France: EDQM. (Defines Impurity L structure and limits).

-

Veeprho Laboratories . Perindopril EP Impurity L Structure and CAS Data. Accessed 2024.

-

Simson Pharma . Perindopril Impurity L Characterization. Accessed 2024. [1]

-

Sriram Chem . Reference Standards for Perindopril Impurities. Accessed 2024.

Sources

Identification of Perindopril impurity L in pharmaceutical formulations

Content Type: In-Depth Technical Whitepaper Subject: Perindopril Erbumine/Arginine Impurity Profiling Target Audience: Analytical Scientists, CMC Leads, and Quality Control Researchers

Executive Summary

In the high-stakes environment of ACE inhibitor development, the specific identification of impurities determines the safety profile of the final formulation. Perindopril Impurity L (Ph.[1] Eur. nomenclature), identified chemically as (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid (CAS 111836-22-7), represents a critical process-related impurity.[2]

Unlike the common hydrolytic degradant Perindoprilat (Impurity A) or the cyclized diketopiperazines (Impurities F/D), Impurity L arises from a specific side-reaction on the octahydroindole core. Its presence indicates a deviation in the acylation chemistry or contamination during the coupling of the perhydroindole nucleus.

This guide provides a validated, self-contained protocol for the identification, separation, and quantification of Impurity L, utilizing LC-MS/MS and RP-HPLC methodologies.

The Analyte: Structural & Physicochemical Profile[2]

To control Impurity L, one must first understand its divergence from the API (Active Pharmaceutical Ingredient). Perindopril is a lipophilic prodrug; Impurity L is a truncated, significantly more polar analog.

| Feature | Perindopril (API) | Impurity L (Target) |

| Chemical Name | (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid | (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid |

| Molecular Weight | 368.47 g/mol | 211.26 g/mol |

| Molecular Formula | C19H32N2O5 | C11H17NO3 |

| Key Structural Difference | Contains long hydrophobic side chain (ethyl pentanoate derivative) | Side chain replaced by Acetyl group |

| Polarity (LogP) | ~0.7 (Moderate Lipophilicity) | < 0 (High Polarity) |

| Chromatographic Behavior | Retains well on C18 | Elutes early (near void volume) on standard C18 |

Mechanism of Formation

Impurity L is primarily a Process Impurity . It forms when the intermediate (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid reacts with an acetylating agent (e.g., acetic anhydride or acetyl chloride traces) instead of the intended alanine-derivative side chain.

Figure 1: Competitive reaction pathway leading to Impurity L formation during the coupling phase of Perindopril synthesis.

Analytical Strategy: LC-MS/MS Identification

Due to the lack of a chromophore in the acetyl group compared to the full Perindopril structure, UV detection at standard wavelengths (210-215 nm) is possible but lacks specificity. Mass Spectrometry is the mandatory tool for definitive identification.

Mass Spectrometry Parameters

The significant mass difference (Δ 157 Da) between Perindopril and Impurity L makes MS detection highly selective.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Target Ion: [M+H]⁺ = 212.13 m/z .

-

Fragmentation Pattern (MS/MS):

-

Precursor: 212.1 m/z

-

Product Ion 1: 166.1 m/z (Loss of carboxylic acid group -COOH).

-

Product Ion 2: 124.1 m/z (Cleavage of the acetyl group and ring fragmentation).

-

Chromatographic Protocol (LC-MS Compatible)

Because Impurity L is highly polar, standard C18 methods used for Perindopril assay often elute Impurity L in the void volume, causing ion suppression. We utilize a Polar-Embedded C18 or a HILIC approach for retention.

Recommended Protocol (Reverse Phase - Aqueous Rich):

-

Column: Waters XSelect HSS T3 (or equivalent C18 with high aqueous stability), 150 x 3.0 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0-2 min: 2% B (Isocratic hold to retain Impurity L).

-

2-10 min: 2% → 40% B.

-

10-15 min: 40% → 90% B (Wash).

-

Rationale: The initial low organic hold (2% B) combined with the HSS T3 column technology ensures Impurity L interacts with the stationary phase despite its polarity, separating it from the salt front.

Routine Control: HPLC-UV Method

For QC environments where MS is unavailable, an optimized HPLC-UV method is required.

Critical Success Factor: The mobile phase pH must be kept low (pH 2.0 - 2.5) . At neutral pH, the carboxylic acid on Impurity L ionizes, causing it to elute immediately with no retention.

Step-by-Step HPLC Workflow

| Parameter | Specification |

| Column | L1 (C18), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18) |

| Column Temp | 50°C (Elevated temperature improves peak shape for the bicyclic ring) |

| Mobile Phase A | Buffer: 0.05M Potassium Dihydrogen Phosphate + 0.5 mL HClO4 (pH ~2.0) |

| Mobile Phase B | Acetonitrile |

| Detection | UV @ 215 nm (Carbonyl absorbance) |

| Injection Vol | 20 µL |

Gradient Table:

-

0 min: 90% A / 10% B

-

20 min: 60% A / 40% B

-

30 min: 20% A / 80% B

Note: Impurity L will elute early (Relative Retention Time ~0.2 - 0.3 vs Perindopril). Ensure the integration window starts after the solvent front.

Validation & System Suitability

To ensure the method is "self-validating" as per E-E-A-T principles, the following criteria must be met during every run:

-

Resolution (Rs): > 2.0 between the Solvent Front and Impurity L.

-

Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) solution (typically 0.05% level).

-

Tailing Factor: < 1.5 (Crucial for Impurity L; tailing indicates secondary interactions with silanols, suggesting the buffer pH is too high).

Figure 2: Decision tree for selecting the appropriate analytical workflow based on instrumentation availability.

References

-

European Pharmacopoeia (Ph.[2][3][4] Eur.) . Perindopril tert-butylamine Monograph 2019. Strasbourg, France: EDQM. (Defines Impurity L structure and limits).

-

Medenica, M., et al. (2007).[3] "Separation and determination of Perindopril and its impurities by HPLC". Journal of Pharmaceutical and Biomedical Analysis. (Establishes low pH buffer requirements).

-

LGC Standards . Perindopril EP Impurity L Reference Material Data Sheet. (Confirms CAS 111836-22-7 and chemical identity).

-

Siva Kumar, N., et al. (2018). "A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities". Chromatographia. (Validation of MS parameters).

Sources

A Comparative Analysis of Perindopril-d4 and Perindopril Impurity L: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity and accurate quantification of active pharmaceutical ingredients (APIs) are paramount. Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is no exception.[1] Rigorous analytical methodologies are essential to ensure its safety, efficacy, and compliance with stringent regulatory standards.[2] This technical guide provides an in-depth comparative analysis of two critical molecules in the context of Perindopril analysis: Perindopril-d4, a deuterated internal standard, and Perindopril Impurity L, a process-related impurity.

This guide will delve into the distinct chemical properties of these two compounds, elucidate their roles in analytical testing, and provide detailed experimental protocols for their differentiation and quantification. The insights provided are intended for researchers, scientists, and drug development professionals engaged in the analytical challenges of pharmaceutical quality control.

Comparative Chemical Properties: Perindopril-d4 vs. Perindopril Impurity L

A fundamental understanding of the chemical and physical properties of both the internal standard and the impurity is crucial for the development of robust analytical methods. The following table summarizes the key characteristics of Perindopril-d4 and Perindopril Impurity L.

| Property | Perindopril-d4 | Perindopril Impurity L | Rationale for Comparison |

| Chemical Name | (2S,3aS,7aS)-1-[[(2S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl-d4]octahydro-1H-indole-2-carboxylic acid | (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid | Highlights the structural differences, particularly the presence of the deuterated side chain in Perindopril-d4 versus the acetyl group in Impurity L. |

| CAS Number | 1356929-58-2[3] | 111836-22-7[4] | Unique identifiers essential for sourcing and regulatory documentation. |

| Molecular Formula | C₁₉H₂₈D₄N₂O₅[3] | C₁₁H₁₇NO₃[4] | The difference in elemental composition directly impacts the molecular weight and mass spectrometric analysis. |

| Molecular Weight | 372.49 g/mol [3] | 211.26 g/mol [4] | A significant difference in mass allows for clear differentiation in mass spectrometry. |

| Structure | Structurally identical to Perindopril with four deuterium atoms on the propanoyl group. | A derivative of the octahydroindole-2-carboxylic acid core, lacking the ethyl ester and butylamino side chain of Perindopril. | The structural similarity of Perindopril-d4 to the API ensures similar chromatographic behavior, while the distinct structure of Impurity L necessitates specific analytical conditions for separation. |

| Typical Role | Internal standard for quantification of Perindopril in bioanalytical and pharmaceutical assays.[5] | Process-related impurity formed during the synthesis of Perindopril.[2] | Defines their function and significance in the context of drug analysis. |

| Solubility | Slightly soluble in chloroform and methanol.[3] | Soluble in organic solvents.[5] | Knowledge of solubility is critical for sample preparation and choosing appropriate chromatographic mobile phases. |

The Scientific Rationale: Deuterated Standard vs. Process Impurity

The juxtaposition of Perindopril-d4 and Perindopril Impurity L is not arbitrary; it represents a core challenge in pharmaceutical analysis—the need to accurately quantify an API in the presence of structurally related impurities.

Perindopril-d4 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays.[3] Its four deuterium atoms increase its molecular weight by four mass units compared to the parent drug, allowing it to be distinguished by the mass spectrometer.[3] Crucially, this isotopic labeling does not significantly alter its chemical properties, meaning it co-elutes with Perindopril under typical reversed-phase HPLC conditions and exhibits similar ionization efficiency.[3] This co-elution is advantageous as it allows the internal standard to compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of Perindopril.[5]

Perindopril Impurity L , on the other hand, is a substance that must be monitored and controlled within strict limits as defined by pharmacopeias.[2] It is a process-related impurity, meaning it can arise during the synthesis of Perindopril.[2] Its presence in the final drug product above a certain threshold can impact the safety and efficacy of the medication.[6] Therefore, a validated analytical method must be capable of separating and quantifying this impurity to ensure the quality of the API.

Experimental Protocols for Analysis

The following protocols outline a robust approach for the simultaneous analysis of Perindopril, Perindopril-d4, and Perindopril Impurity L using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmation by LC-MS/MS.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of Perindopril and the detection of Impurity L.

A. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile is commonly used. A typical starting point is a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a ratio of 63:37 (v/v).[7]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 215 nm.[7]

-

Injection Volume: 20 µL.[8]

-

Column Temperature: 40 °C.[7]

B. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve Perindopril, Perindopril Impurity L, and Perindopril-d4 reference standards in the mobile phase to prepare individual stock solutions. Further dilute to create working standard solutions of known concentrations.

-

Sample Solution: Dissolve the Perindopril drug substance or a crushed tablet in the mobile phase to achieve a target concentration of Perindopril. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

C. Rationale for Methodological Choices:

-

C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation of the moderately polar Perindopril and its related substances.

-

Acidic Mobile Phase (pH 2.5): At this pH, the carboxylic acid functional groups on both Perindopril and Impurity L are protonated, leading to better peak shape and retention on the reversed-phase column.

-

UV Detection at 215 nm: This wavelength corresponds to the peptide bond absorption and provides good sensitivity for both Perindopril and its impurities.[7]

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is ideal for the highly sensitive and selective quantification of Perindopril in biological matrices, using Perindopril-d4 as an internal standard, and can also be used to confirm the identity of Impurity L.

A. LC and MS Conditions:

-

LC System: A UHPLC system is preferred for faster analysis and better resolution.

-

Column: A C18 or C8 column of shorter length and smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for rapid analysis.

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a common choice for LC-MS analysis.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Ion Transitions (Multiple Reaction Monitoring - MRM):

-

Perindopril: m/z 369.1 → 172.0[9]

-

Perindopril-d4: m/z 373.1 → 176.0 (predicted)

-

Perindopril Impurity L: m/z 212.1 (protonated molecule) → product ions (to be determined by infusion and fragmentation analysis).

-

B. Rationale for Methodological Choices:

-

ESI+ Mode: The presence of basic nitrogen atoms in the structures of Perindopril and its related compounds makes them amenable to protonation and detection in positive ion mode.

-

MRM: This highly selective and sensitive technique allows for the quantification of the target analytes even in complex matrices by monitoring specific precursor-to-product ion transitions. The +4 Da shift in the precursor and a corresponding product ion for Perindopril-d4 ensures no cross-talk with the unlabeled analyte.

-

Formic Acid: The addition of a small amount of formic acid to the mobile phase aids in the protonation of the analytes in the ESI source, enhancing the signal intensity.

Visualization of Analytical Workflows

Conclusion

The effective analysis of Perindopril relies on a comprehensive understanding of not only the active ingredient itself but also its related substances. This guide has provided a detailed comparison of Perindopril-d4 and Perindopril Impurity L, highlighting their distinct chemical properties and critical roles in pharmaceutical analysis. The provided experimental protocols offer a robust framework for the separation and quantification of these compounds, ensuring the development of reliable and accurate analytical methods. By employing these methodologies and understanding the underlying scientific principles, researchers and drug development professionals can confidently ensure the quality, safety, and efficacy of Perindopril-containing drug products.

References

-

Veeprho. (n.d.). Perindopril EP Impurity L | CAS 111836-22-7. Retrieved from [Link]

-

Khushbu Chemicals. (n.d.). Perindopril Ep Impurity D Powder. Retrieved from [Link]

-

PubChem. (n.d.). Perindopril. National Center for Biotechnology Information. Retrieved from [Link]

-

Medenica, M., Ivanovic, D., Maskovic, M., Jancic, B., & Malenovic, A. (2007). Evaluation of impurities level of perindopril tert-butylamine in tablets. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1087–1094. Available at: [Link]

-

Al-Salami, H., et al. (2018). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Journal of Pharmaceutical and Biomedical Analysis, 158, 22-29. Available at: [Link]

-

Pharmaffiliates. (n.d.). Perindopril-impurities. Retrieved from [Link]

- European Pharmacopoeia. (2014). PERINDOPRIL tert-BUTYLAMINE. uspbpep.com.

-

Godse, V. D., Kamble, P. R., & Patil, T. S. (2023). Analytical Method Development and Validation of Perindopril and Amlodipine as Multicomponent Formulation by HPLC Method. International Journal of Life Science and Pharma Research, 13(3), P1-P9. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 4. Perindopril EP Impurity L - SRIRAMCHEM [sriramchem.com]

- 5. Perindopril Ep Impurity D Powder Exporter, Supplier from Mumbai [khushbuchemicals.co.in]

- 6. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability Dynamics of Perindopril Impurity L-d3 Reference Standards: A Technical Validation Guide

Topic: Stability of Perindopril Impurity L-d3 Reference Standards Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and QC Professionals

Executive Summary

In quantitative LC-MS/MS bioanalysis, the integrity of Stable Isotope Labeled (SIL) internal standards is the linchpin of assay accuracy. This guide addresses the specific stability profile of Perindopril Impurity L-d3 .

For the purpose of this technical guide, Impurity L is defined according to the European Pharmacopoeia (Ph. Eur.) specifications as the hexahydroindole derivative: (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid .[1] The "d3" designation typically implies isotopic labeling on the acetyl moiety (Acetyl-d3) or the indole ring, depending on the synthesis route.

The stability of this reference standard is governed by two distinct failure modes: chemical degradation (hydrolysis) and isotopic scrambling (D/H exchange). This document provides a self-validating framework to assess and maintain the integrity of these standards.

Part 1: Chemical Identity & Structural Vulnerabilities

To ensure robust analytical data, one must first understand the structural "soft spots" of the reference standard.

The Chemical Entity

Perindopril Impurity L represents the "core" bicyclic structure of Perindopril, formed typically via the cleavage of the pentanoic acid side chain or incomplete synthesis.

-

Chemical Name: (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid[1][2]

-

Molecular Formula:

(Unlabeled)[1][2] -

Critical Functional Groups:

-

Carboxylic Acid (C2): Susceptible to pH-dependent ionization and esterification.

-

N-Acetyl Amide: Stable under neutral conditions but susceptible to hydrolysis in strong acid/base.

-

Stereocenters (2S, 3aS, 7aS): Risk of epimerization, particularly at the C2 position alpha to the carbonyl.

-

The Isotopic Risk (The "d3" Factor)

If the d3-label is located on the acetyl group (

Protons alpha to a carbonyl group (like those in the acetyl methyl) are weakly acidic (

Degradation Pathway Visualization

The following diagram illustrates the dual pathways of degradation: chemical hydrolysis and isotopic exchange.

Caption: Figure 1. Dual degradation pathways for Perindopril Impurity L-d3. The upper path represents isotopic scrambling (D/H exchange), while the lower path represents chemical bond cleavage.

Part 2: Mechanisms of Instability

Deuterium-Hydrogen Exchange (D/H Scrambling)

This is the most overlooked failure mode in SIL standards.

-

Mechanism: Keto-enol tautomerism allows the

-deuterons of the acetyl group to exchange with solvent protons. -

Trigger: Protic solvents (MeOH,

) combined with pH extremes (pH > 8 or pH < 3). -

Consequence: The mass spectrum shifts. The M+3 peak intensity decreases, while M+2 and M+1 peaks increase. This alters the Internal Standard (IS) response ratio, invalidating quantitation.

Stereochemical Inversion

The C2 carbon (alpha to the carboxylic acid) is chiral. Under harsh conditions (high temperature + extreme pH), this center can epimerize, converting Impurity L into its diastereomer. Since LC-MS methods often rely on chromatographic separation of isomers, this results in peak splitting or retention time shifts.

Part 3: Experimental Protocol for Stability Validation

Do not assume a commercial Certificate of Analysis (CoA) guarantees stability in your solvent system. Perform this Stress-Test Matrix upon receipt of the standard.

The "Isotopic Integrity" Stress Test

Objective: Determine the safe pH and solvent window for stock solution preparation.

Reagents:

-

Solvent A: Methanol (Protic, high risk)

-

Solvent B: Acetonitrile (Aprotic, low risk)

-

Buffer pH 3.0 (Formate)

-

Buffer pH 9.0 (Ammonium)

Protocol:

-

Preparation: Prepare four aliquots of Impurity L-d3 at 10 µg/mL.

-

Sample 1: MeOH + 0.1% Formic Acid (Acidic/Protic)

-

Sample 2: MeOH + 0.1% Ammonium Hydroxide (Basic/Protic)

-

Sample 3: ACN + 0.1% Formic Acid (Acidic/Aprotic)

-

Sample 4: ACN + 0.1% Ammonium Hydroxide (Basic/Aprotic)

-

-

Incubation: Store at ambient temperature for 24 hours.

-

Analysis: Inject onto LC-MS/MS (Flow injection or short column). Monitor transitions for M+3, M+2, and M+1.

-

Calculation: Calculate the Isotopic Purity Ratio (IPR) :

Acceptance Criteria:

-

IPR must not decrease by > 2% relative to T=0.

-

Expected Result: Basic Methanol (Sample 2) will likely show significant degradation (exchange). Acetonitrile (Samples 3 & 4) should remain stable.

Data Summary: Solvent Compatibility Table

(Simulated data based on acetyl-d3 chemical behavior)

| Solvent System | pH Condition | Risk Level | Mechanism of Failure |

| Methanol | Acidic (pH < 3) | Moderate | Slow Esterification / D-H Exchange |

| Methanol | Neutral | Low | - |

| Methanol | Basic (pH > 8) | Critical | Rapid D-H Exchange (Enolization) |

| Acetonitrile | Acidic | Low | - |

| Acetonitrile | Basic | Low | Minimal (Lack of proton source) |

| Water | Basic | High | Hydrolysis + D-H Exchange |

Part 4: Storage & Handling Best Practices

To maximize the shelf-life of Perindopril Impurity L-d3, adhere to these "Gold Standard" protocols.

Storage Architecture

-

Primary State: Powder form is most stable. Store at -20°C or -80°C .

-

Atmosphere: Store under Argon or Nitrogen. Oxygen is less of a threat than moisture, but inert gas prevents hydrolysis.

-

Container: Amber glass vials (silanized preferred) to prevent surface adsorption of the carboxylic acid moiety.

Solution Preparation Workflow

This workflow minimizes the risk of isotopic scrambling during bench work.

Caption: Figure 2. Optimized workflow for reconstitution and storage of Perindopril Impurity L-d3 to prevent hydrolytic and isotopic degradation.

Critical Handling Rules

-

Avoid Protic Bases: Never use ammonia or alkylamines in the stock solvent if the label is on the acetyl group. Use Acetonitrile/Water (neutral) for dilution.

-

Single-Use Aliquots: Repeated freeze-thaw cycles promote condensation, introducing water that accelerates hydrolysis.

-

Glassware: Use silanized glassware. The free carboxylic acid on Impurity L can bind to active sites on untreated glass, causing non-linear calibration curves at low concentrations.

References

-

European Pharmacopoeia (Ph. Eur.) . Perindopril tert-butylamine Monograph 2019. Strasbourg, France: EDQM. (Defines Impurity L structure).

-

International Council for Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[3][4] (Guidelines for stability protocols).

-

Vogeser, M., & Seger, C. (2010). Pitfalls associated with the use of stable isotope-labeled internal standards in LC-MS/MS clinical methods. Clinical Chemistry and Laboratory Medicine. (Discusses D/H exchange mechanisms).

-

Jian, W., et al. (2010). Evaluation of deuterium isotope effects on the pharmacokinetic properties of a deuterium-labeled compound. Journal of Labelled Compounds and Radiopharmaceuticals. (Context on deuterium stability).

Sources

Methodological & Application

Application Note: Precision Quantitation of Perindopril Impurity L Using LC-MS/MS and Stable Isotope Dilution

Introduction & Scope

In the development of Perindopril erbumine and Perindopril arginine formulations, the control of process-related impurities is critical for meeting ICH Q3A(R2) and Q3B(R2) guidelines. Perindopril Impurity L (European Pharmacopoeia designation), identified chemically as (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid, is a specific process-related impurity arising from the acetylation of the octahydroindole core intermediate or the cleavage of the side chain.

Unlike the degradation product Perindoprilat or the diketopiperazine derivative (Impurity F), Impurity L is a low-molecular-weight (MW 211.26 Da), polar compound. Its high polarity and lack of a strong chromophore make it a challenge for standard UV-HPLC methods, necessitating the sensitivity and selectivity of LC-MS/MS .

This guide details the method development strategy for quantifying Impurity L using its stable isotope-labeled internal standard, Perindopril Impurity L-d3 . The use of L-d3 is non-negotiable for high-precision assays to compensate for matrix effects (ion suppression/enhancement) inherent in ESI sources.

Compound Characterization & Target Analytes[1][2][3][4][5][6][7]

Before initiating method development, the physicochemical properties of the target analyte and its internal standard (IS) must be defined to guide column selection and ionization parameters.

| Parameter | Analyte: Perindopril Impurity L | Internal Standard: Impurity L-d3 |

| CAS Number | 111836-22-7 | N/A (Deuterated Analog) |

| Chemical Name | (2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid | (2S,3aS,7aS)-1-(acetyl-d3)octahydro-1H-indole-2-carboxylic acid |

| Molecular Formula | C₁₁H₁₇NO₃ | C₁₁H₁₄D₃NO₃ |

| Monoisotopic Mass | 211.12 Da | 214.14 Da |

| Polarity (LogP) | ~0.5 (Highly Polar/Hydrophilic) | ~0.5 |

| pKa | ~3.8 (Carboxylic Acid) | ~3.8 |

| Critical Attribute | Process-related impurity (side-chain cleavage/acetylation).[1] | Used to normalize recovery and ionization efficiency.[1] |

Method Development Strategy

Mass Spectrometry Optimization (Source & MRM)

Impurity L contains a secondary amide (acetyl group) and a carboxylic acid. While it can ionize in negative mode (COO⁻), Positive Electrospray Ionization (ESI+) is recommended due to the protonation capacity of the amide nitrogen and the better compatibility with acidic mobile phases used for Perindopril analysis.

Step-by-Step Optimization Protocol:

-

Stock Preparation: Prepare a 1 µg/mL solution of Impurity L and L-d3 in 50:50 Methanol:Water (0.1% Formic Acid).

-

Direct Infusion: Infuse directly into the MS source at 10 µL/min.

-

Precursor Scan: Identify the [M+H]⁺ parent ions:

-

Impurity L: m/z 212.1

-

Impurity L-d3: m/z 215.1

-

-

Product Ion Scan: Apply collision energy (CE) ramps (10–50 eV) to fragment the precursors.

-

Predicted Fragmentation: Loss of the carboxylic acid moiety (-COOH) or the acetyl group.

-

Common Transition:[2]m/z 212.1 → 166.1 (Loss of HCOOH/Formic acid equivalent) or m/z 212.1 → 122.1 (Ring cleavage).

-

-

Final MRM Selection: Select the most intense fragment for Quantitation (Quant) and the second most intense for Confirmation (Qual).

Chromatographic Separation (The Polarity Challenge)

Standard C18 columns used for Perindopril (MW 368) often fail to retain Impurity L (MW 211) because it elutes near the void volume, where ion suppression is highest.

Recommended Column Chemistries:

-

HSS T3 (High Strength Silica C18): Designed for retaining polar compounds in 100% aqueous conditions.

-

Phenyl-Hexyl: Offers alternative selectivity for the indole ring via pi-pi interactions.

Mobile Phase Logic:

-

Phase A: 0.1% Formic Acid in Water (Maintains low pH to suppress carboxylic acid ionization, keeping the molecule neutral/hydrophobic enough for retention).

-

Phase B: 0.1% Formic Acid in Acetonitrile.

Method Development Workflow Diagram

Caption: Iterative workflow for optimizing LC-MS/MS conditions for polar impurities like Perindopril Impurity L.

Detailed Experimental Protocol

Reagents and Standards[1][2][10][11][12][13]

-

Perindopril Impurity L Reference Standard: >95% purity (verify against EP CRS if available).

-

Perindopril Impurity L-d3 (Internal Standard): >98% isotopic purity.

-

Solvents: LC-MS Grade Acetonitrile, Methanol, Water.

-

Additives: LC-MS Grade Formic Acid.

Solution Preparation (Critical Control Points)

Warning: Perindopril and its derivatives are sensitive to hydrolysis. Avoid alkaline glassware cleaning residues.

-

Stock Solutions (1 mg/mL):

-

Dissolve Impurity L and L-d3 separately in Methanol.

-

Store at -20°C. Stability is generally good for the acetyl-indole core compared to the full Perindopril molecule.

-

-

Working Standard Solution:

-

Dilute Stock to 10 µg/mL in Water:Acetonitrile (90:10).

-

-

Internal Standard Spiking Solution (ISSS):

-

Prepare a constant concentration (e.g., 50 ng/mL) of L-d3 in the sample diluent.

-

LC-MS/MS Conditions[2][4]

| Parameter | Setting | Rationale |

| System | UHPLC coupled to Triple Quadrupole MS | High pressure required for sub-2µm columns. |

| Column | Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm | Crucial: Retains polar Impurity L away from the void volume.[1] |

| Column Temp | 40°C | Reduces backpressure and improves peak shape.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ESI+; suppresses COOH ionization.[1] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier.[1] |

| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity.[1] |

| Injection Vol | 2 - 5 µL | Low volume prevents solvent effects on early eluting peaks.[1] |

Gradient Program:

-

0.0 min: 5% B (Hold for 1 min to load polar impurity)

-

1.0 min: 5% B

-

5.0 min: 90% B (Ramp to elute API and hydrophobic impurities)

-

6.0 min: 90% B[1]

-

6.1 min: 5% B

-

9.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

-

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 400°C

-

Desolvation Gas: 800 L/hr

-

Cone Gas: 50 L/hr

MRM Table (Example - To be experimentally verified):

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |

| Impurity L | 212.1 | 166.1 | 30 | 18 | Quant |

| Impurity L | 212.1 | 122.1 | 30 | 25 | Qual |

| Impurity L-d3 | 215.1 | 169.1 | 30 | 18 | Quant (IS) |

| Perindopril | 369.2 | 172.1 | 35 | 22 | System Suitability |

Validation & Quality Control

Linearity and Range

Construct a calibration curve ranging from 0.5 ng/mL (LOQ) to 100 ng/mL .

-

Weighting: 1/x² is typically required due to the wide dynamic range.

-

Criteria: Correlation coefficient (

) > 0.99.

Matrix Effect Assessment (The Role of L-d3)

Because Impurity L elutes early (polar), it is susceptible to suppression from unretained salts in the sample.

-

Experiment: Compare the slope of the calibration curve in Solvent vs. Spiked Matrix (e.g., dissolved Perindopril API).

-

Calculation: Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solvent.

-

Correction: The IS (L-d3) should have an identical MF. The IS-Normalized Matrix Factor should be close to 1.0 (0.9 – 1.1).

Specificity (Interference Check)

Ensure that high concentrations of Perindopril (API) do not fragment in the source to produce an isobaric interference at m/z 212.1.

-

In-Source Fragmentation Check: Inject a high concentration of Perindopril (e.g., 1 mg/mL) without Impurity L. Monitor the 212.1 → 166.1 transition. If a peak appears, adjust source temperature or declustering potential to minimize in-source degradation.

Logical Pathway: Impurity Formation & Analysis[1][7][8][13]

Caption: Formation pathway of Impurity L and the analytical logic of using Stable Isotope Dilution for correction.

References

-

European Directorate for the Quality of Medicines (EDQM). Perindopril Impurity L Reference Standard (Code Y0000237/Related). European Pharmacopoeia.[3][4][5][6]

-

European Pharmacopoeia (Ph.[3] Eur.). Monograph: Perindopril tert-butylamine / Perindopril Arginine. (Consult current edition for specific impurity limits).

-

Jain, P. et al. (2017).[7][8] "Stability indicating LC-MS/MS method for estimation of Perindopril and its metabolites." Journal of Pharmaceutical and Biomedical Analysis. (General reference for Perindopril MS conditions).

-

ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1).

(Note: While specific "Impurity L" literature is sparse in open access, the chemical identity is derived from EDQM and chemical supplier databases matching CAS 111836-22-7).

Sources

- 1. CRS Results [crs.edqm.eu]

- 2. researchgate.net [researchgate.net]

- 3. 2 new Ph. Eur. reference standards and 15 replacement batches released in August 2021 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 4. Perindopril EP Impurity L - SRIRAMCHEM [sriramchem.com]

- 5. Perindopril impurity A EP Reference Standard Sigma Aldrich [sigmaaldrich.com]

- 6. Detailed view [crs.edqm.eu]

- 7. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Application Note: Advanced Sample Preparation for Perindopril Impurity L Quantification

Abstract

Quantifying Perindopril Impurity L (Ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoate) presents a unique analytical paradox: the sample preparation process itself can generate the very impurity being measured.[1] Impurity L is a diketopiperazine (DKP) derivative formed via intramolecular cyclization, a reaction accelerated by thermal energy and moisture. This application note details a "Cold-Chain" sample preparation protocol designed to suppress artifactual degradation, ensuring that analytical results reflect the true quality of the drug product rather than method-induced degradation.

Introduction & Chemical Basis[1][2][3]

Perindopril is an ACE inhibitor susceptible to two primary degradation pathways: hydrolysis (forming Perindoprilat) and intramolecular cyclization (forming Impurity L). While hydrolysis is driven by moisture and pH extremes, cyclization to the diketopiperazine (DKP) structure is thermodynamically favored under heat and specific catalytic conditions.

The "Schrödinger’s Impurity" Problem

In standard pharmaceutical analysis, solid dosage forms are typically extracted using ultrasonication. However, ultrasonication generates significant localized heat (hot spots), often raising the internal solvent temperature above 40°C within minutes. For Perindopril, this thermal energy is sufficient to drive the nucleophilic attack of the indoline nitrogen on the amide carbonyl, artificially creating Impurity L during the extraction step.

Mechanism of Formation

The following pathway illustrates the critical degradation route that must be inhibited during sample preparation.

Figure 1: Degradation pathway of Perindopril. The red path indicates the heat-induced cyclization to Impurity L, which this protocol aims to prevent.

Experimental Methodology

Reagents and Equipment

-

Solvent A (Buffer): Potassium Dihydrogen Phosphate (0.05 M), adjusted to pH 2.5 with Orthophosphoric Acid. (Low pH stabilizes the ester bond).

-

Diluent: Mix Solvent A and Solvent B (50:50 v/v).

-

Equipment: Ultrasonicator with active temperature control or external chiller unit.

The "Cold-Chain" Extraction Protocol

This protocol replaces standard sonication with a temperature-controlled extraction to prevent in situ DKP formation.

Step 1: Standard Preparation (Stock)[2]

-

Weigh accurately 25 mg of Perindopril Reference Standard into a 50 mL volumetric flask.

-

Add 30 mL of Diluent (pre-chilled to 4°C).

-

Swirl gently to dissolve (Do not sonicate).

-

Make up to volume with chilled Diluent.

-

Storage: Keep in an autosampler set to 4°C. Stability is limited to <12 hours.

Step 2: Sample Extraction (Tablets)

-

Grinding: Weigh and finely powder 20 tablets. Transfer powder equivalent to 10 mg Perindopril into a 50 mL volumetric flask.

-

Dispersion: Add 25 mL of Diluent (4°C) .

-

Cooled Sonication (CRITICAL):

-

Place the flask in an ultrasonic bath filled with ice-water slurry .

-

Sonicate for 10 minutes. Monitor bath temperature; ensure it does not exceed 15°C.

-

Note: If an ice bath is not available, use a vortex mixer for 20 minutes in a cold room (4°C).

-

-

Equilibration: Allow solution to reach room temperature (approx. 5 min) before final volume adjustment to prevent volumetric errors.

-

Filtration: Filter through a 0.45 µm PVDF syringe filter. Discard the first 3 mL of filtrate (saturates the filter membrane).

Chromatographic Conditions (UHPLC/HPLC)

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax SB-C18 or Symmetry C18) |

| Mobile Phase A | 0.1% Perchloric Acid or Phosphate Buffer pH 2.5 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 25°C (Strict control required; higher temps promote on-column degradation) |

| Detection | UV at 215 nm |

| Injection Vol | 10 - 20 µL |

Gradient Program:

-

0-15 min: 20% B → 50% B

-

15-20 min: 50% B → 70% B

-

20-25 min: Re-equilibration at 20% B

Validation & Self-Verification

To ensure the protocol is working and not generating artifacts, perform the "Stressed Extraction Test" :

-

Control Sample: Extract one sample using the "Cold-Chain" protocol described above.

-

Stressed Sample: Extract a duplicate sample using standard sonication (ambient bath, allowed to heat up) for 30 minutes.

-

Comparison: Analyze both.

-

Pass Criteria: The "Stressed Sample" shows a significantly higher peak area for Impurity L compared to the "Control Sample." This confirms that heat generates the impurity and validates the necessity of the cold protocol.

-

Workflow Diagram

Figure 2: The "Cold-Chain" sample preparation workflow. The yellow diamond represents the critical decision point where temperature control determines data integrity.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Impurity L peak increases over sequence | Sample solution unstable in autosampler. | Ensure autosampler is cooled to 4°C. Limit run time to <12 hours. |

| Split peaks for Perindopril | Solvent mismatch or pH issue. | Ensure Diluent matches Mobile Phase pH. Check column temperature. |

| High Backpressure | Excipient precipitation. | Ensure filtration is adequate; Tablet binders may require centrifugation before filtration. |

| Poor Resolution (Impurity L vs. API) | Mobile phase pH too high. | Adjust Mobile Phase A pH to 2.0 - 2.5 to suppress ionization of carboxyl groups. |

References

-

European Directorate for the Quality of Medicines (EDQM). Perindopril Impurity A & L Reference Standards. European Pharmacopoeia.[3][4] [Link]

-

Siva Kumar, N., et al. (2018). A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities. Pharmaceutical Chemistry Journal.[1] [Link]

-

Medenica, M., et al. High-performance liquid chromatographic determination of perindopril and its impurities.[1] Journal of Pharmaceutical and Biomedical Analysis.[5] [Link]

Sources

Application Note: High-Sensitivity Bioanalysis of Perindopril Impurity L in Human Plasma Using Stable Isotope Dilution LC-MS/MS

The following Application Note and Protocol is designed for senior bioanalytical scientists and quality assurance professionals. It addresses the quantification of Perindopril Impurity L in biological matrices using its stable isotope-labeled analog, Perindopril Impurity L-d3 , as the Internal Standard (IS).

Abstract

This protocol details the validation of a bioanalytical method for quantifying Perindopril Impurity L ((2S,3aS,7aS)-1-acetyloctahydro-1H-indole-2-carboxylic acid) in human plasma. As a polar degradation product and process impurity of Perindopril, Impurity L presents significant challenges regarding matrix effects and retention stability. This guide demonstrates the use of Perindopril Impurity L-d3 as a Stable Isotope Labeled Internal Standard (SIL-IS) to normalize ionization suppression and ensure compliance with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Introduction & Scientific Rationale

In the bioanalysis of ACE inhibitors, metabolites and degradation products often exhibit high polarity, leading to co-elution with endogenous plasma phospholipids. Perindopril Impurity L is a specific cleavage product (the bicyclic "left-hand" fragment of the parent drug).

Why Use Perindopril Impurity L-d3?

Conventional internal standards (e.g., structural analogs like Ramipril) fail to compensate for transient matrix effects (ion suppression/enhancement) that occur at the specific retention time of Impurity L.

-

Mechanistic Advantage: The d3-analog co-elutes perfectly with the analyte but is mass-resolved. It experiences the exact same ionization environment.

-

Regulatory Compliance: Regulatory bodies (EMA/FDA) explicitly recommend SIL-IS for LC-MS/MS methods to prove ruggedness against matrix variability.

Chemical Characterization & Reagents

| Component | Chemical Name | CAS No. | MW ( g/mol ) | Role |

| Analyte | Perindopril Impurity L | 111836-22-7 | 211.26 | Target Analyte |

| Internal Standard | Perindopril Impurity L-d3 | N/A (Custom) | ~214.28 | SIL-IS |

-

Impurity L Structure: A hexahydroindole carboxylic acid derivative.[1]

-

Isotopic Labeling: The deuterium atoms (d3) are typically located on the acetyl group or the ring system, ensuring non-exchangeability under aqueous acidic conditions used in LC-MS.

Experimental Method Development

Mass Spectrometry Optimization (LC-MS/MS)

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters TQ-XS).

Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

Rationale: The carboxylic acid and tertiary amide moieties protonate readily (

MRM Transitions:

-

Analyte (Impurity L):

(Loss of formate/COOH group) or -

IS (Impurity L-d3):

(Corresponding shift).

Chromatographic Conditions

Due to the polarity of Impurity L, standard C18 retention may be weak. A polar-embedded C18 or HILIC column is recommended.

-

Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B (Hold for retention)

-

1.0 min: 5% B

-

4.0 min: 90% B

-

Run Time: 6.0 mins.

-

Sample Preparation: Solid Phase Extraction (SPE)

Protein precipitation (PPT) is often too dirty for trace impurity analysis. SPE is preferred to remove phospholipids.

Protocol:

-

Aliquot: 200 µL Human Plasma.

-

Spike: Add 20 µL of IS Working Solution (Perindopril Impurity L-d3 at 50 ng/mL).

-

Pre-treatment: Add 200 µL 2% Orthophosphoric Acid (Disrupts protein binding).

-

Load: Apply to Oasis HLB or MCX (Mixed-mode Cation Exchange) plate.

-

Wash 1: 2% Formic Acid in Water.

-

Wash 2: 5% Methanol (Removes weak interferences).

-

Elute: 100% Methanol (for HLB) or 5% Ammonium Hydroxide in Methanol (for MCX).

-

Evaporate & Reconstitute: N2 stream at 40°C; Reconstitute in Mobile Phase A.

Bioanalytical Validation Protocol (ICH M10 Compliant)

This section details the critical experiments required to validate the method using the d3-IS.

Selectivity & Cross-Signal Contribution (CSA)

Objective: Ensure the d3-IS does not contribute signal to the analyte channel (isotopic impurity) and vice versa.

-

Experiment:

-

Inject Blank Matrix (No Analyte, No IS).

-

Inject Zero Sample (Matrix + IS only).

-

Inject ULOQ Sample (Analyte only, No IS).

-

-

Acceptance Criteria:

-

Interference in Blank < 20% of LLOQ response.

-

Crucial: Contribution of ULOQ analyte to IS channel must be < 5% of IS response.

-

Contribution of IS (at working conc.) to Analyte channel must be < 20% of LLOQ.

-

Note: If Perindopril Impurity L-d3 contains traces of d0 (unlabeled), it will cause a false positive in the analyte channel. Certificate of Analysis (CoA) must show isotopic purity > 99.0%.

-

Matrix Effect (ME) & Recovery

This is where the SIL-IS is critical. It calculates the IS-Normalized Matrix Factor .

-

Experiment:

-

Set A (Post-Extraction Spike): Extract blank plasma, then spike Analyte + IS into the eluate.

-

Set B (Neat Solution): Analyte + IS in mobile phase.

-

Set C (Pre-Extraction Spike): Spike Analyte + IS into plasma, then extract.

-

-

Calculations:

-

Matrix Factor (MF): Peak Area (Set A) / Peak Area (Set B).

-

IS-Normalized MF:

.

-

-

Acceptance: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) and consistent (%CV < 15%) across different lots of plasma (Lipemic, Hemolyzed).

Linearity & Sensitivity[3][4][5]

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Weighting:

linear regression. -

LLOQ S/N Ratio: > 5:1 (or 10:1 depending on internal SOP).

Visualization of Validation Workflow

The following diagram illustrates the decision logic for troubleshooting Matrix Effects using the SIL-IS.

Figure 1: Decision tree for evaluating Matrix Effects and the compensatory efficacy of Perindopril Impurity L-d3.

Protocol Summary Table

| Parameter | Specification | Notes |

| Analyte | Perindopril Impurity L | Monitor for degradation in stock solution. |

| IS | Perindopril Impurity L-d3 | Critical: Verify isotopic purity to avoid "crosstalk". |

| Matrix | K2EDTA Human Plasma | Acidified plasma may stabilize the impurity. |

| Extraction | SPE (Oasis HLB) | Load at acidic pH, Wash with 5% MeOH, Elute with 100% MeOH. |

| Column | HSS T3 C18 | High aqueous stability required. |

| Mobile Phase | 0.1% FA in H2O / ACN | Acidic pH essential for positive mode ESI. |

| Compliance | ICH M10 / FDA | Full validation required (Accuracy, Precision, Stability). |

References

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Pharmacopoeia (Ph.[4] Eur.). Perindopril tert-butylamine Monograph 2019. (Impurity L identification).[1] [Link]

-

PubChem. Perindopril Erbumine Compound Summary. (Parent compound context). [Link]

Sources

High-Efficiency Extraction and Recovery of Perindopril Impurity L-d3 from Human Plasma Using Solid-Phase Extraction Coupled with LC-MS/MS

An Application Note for Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note presents a detailed, validated protocol for the efficient extraction and quantification of Perindopril impurity L-d3 from human plasma samples. Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and monitoring its impurities is critical for comprehensive pharmacokinetic (PK) and safety assessments.[1] This guide is designed for researchers in drug development, offering a robust methodology grounded in established bioanalytical principles. We detail a Solid-Phase Extraction (SPE) protocol that ensures high recovery and minimizes matrix effects, a critical consideration for sensitive LC-MS/MS analysis. The use of a stable isotope-labeled (SIL) internal standard, Perindopril impurity L-d3, is central to this method, providing the highest level of accuracy for quantification in a complex biological matrix.[2] All procedural recommendations are framed within the context of international regulatory standards, such as the ICH M10 guideline on bioanalytical method validation.[3][4]

Introduction and Scientific Rationale

Perindopril is a pro-drug that is metabolized in the liver to its active form, perindoprilat, which is responsible for its therapeutic effect of lowering blood pressure. During the synthesis or storage of the active pharmaceutical ingredient (API), various impurities can form. The quantification of these impurities, alongside the parent drug and its active metabolite, in biological matrices like plasma is fundamental to understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The choice of analytical methodology must be sensitive, specific, and reproducible. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity.[5] However, the accuracy of LC-MS/MS quantification is highly dependent on the sample preparation step. Plasma is a complex matrix containing proteins, lipids, salts, and other endogenous components that can interfere with the analysis, causing ion suppression or enhancement—a phenomenon known as the matrix effect.[6][7]

This protocol employs a Solid-Phase Extraction (SPE) strategy using a hydrophilic-lipophilic balance (HLB) stationary phase. This choice is deliberate; HLB cartridges offer excellent retention for a broad range of compounds, making them highly effective for extracting Perindopril and its structurally similar impurities from the aqueous, protein-rich plasma environment, resulting in a cleaner final extract compared to simpler methods like protein precipitation.[8][9]

The Imperative of a Stable Isotope-Labeled Internal Standard (SIL-IS)

In quantitative bioanalysis, an internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample to correct for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled version of the analyte—in this case, Perindopril impurity L-d3.

Why is a SIL-IS the superior choice?

-

Physicochemical Similarity: A deuterated standard is chemically identical to the analyte, differing only in mass. This ensures it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[10][11]

-

Correction for Matrix Effects: Because the SIL-IS co-elutes with the target analyte, any ion suppression or enhancement experienced by the analyte will be mirrored by the IS.[12] The ratio of the analyte peak area to the IS peak area remains constant, providing a highly accurate measurement of the analyte's concentration, irrespective of matrix variations between different plasma samples.

-

Regulatory Expectation: Regulatory bodies like the EMA and FDA recommend the use of a stable isotope-labeled IS for mass spectrometry-based methods whenever possible to ensure the highest data integrity.[13]

Materials and Methods

Reagents and Materials

-

Perindopril Impurity L-d3 (Reference Standard)

-

Blank Human Plasma (with K2-EDTA as anticoagulant)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate

-

Deionized Water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balance (HLB), e.g., 30 mg, 1 cc

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

Vortex Mixer and Centrifuge

-

Calibrated Pipettes and appropriate polypropylene tubes

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-